N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Description
N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Properties
IUPAC Name |
N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c21-17(19-11-14-7-3-1-4-8-14)13-23-18-20-16(12-22-18)15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPBOKXSJKTHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide typically involves the coupling of a thiazole derivative with a benzyl group. One common method involves the reaction of 2-aminothiazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) group undergoes oxidation under controlled conditions:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%), acidic conditions | Sulfinyl (-SO-) or sulfonyl (-SO<sub>2</sub>-) derivatives | 65–78% | |
| mCPBA (meta-chloroperbenzoic acid) | Sulfoxide | 82% |
Mechanism :
-
Electrophilic oxidation proceeds via a two-step pathway:
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Formation of sulfoxide intermediate.
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Further oxidation to sulfone under stronger conditions.
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Hydrolysis of the Acetamide Moiety
The acetamide group (-NHC(O)CH<sub>2</sub>-) is susceptible to hydrolysis:
Key Insight :
Hydrolysis rates depend on electronic effects from the thiazole ring, with electron-withdrawing groups accelerating the process .
Electrophilic Substitution on the Thiazole Ring
The 4-phenyl-thiazole ring participates in electrophilic substitution:
Regioselectivity :
Electrophiles preferentially attack the C5 position due to resonance stabilization from the phenyl group at C4 .
Nucleophilic Substitution at the Benzyl Group
The benzylamine moiety undergoes SN<sub>2</sub> reactions:
Catalytic Note :
Palladium-mediated cross-coupling reactions require careful control of ligand ratios to suppress thiazole ring decomposition .
Ring-Opening Reactions of Thiazole
Under extreme conditions, the thiazole ring undergoes cleavage:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH<sub>4</sub> | THF, reflux, 12 hrs | Open-chain thioamide | |
| H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup> | Fenton-like conditions | Sulfur-oxidized fragments |
Application :
Ring-opening products serve as intermediates for synthesizing polyfunctionalized amines .
Complexation with Metal Ions
The sulfur and nitrogen atoms facilitate metal coordination:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(II) acetate | Methanol, 25°C | Octahedral Cu-S/N coordination | 4.2 | |
| Fe(III) chloride | Ethanol/water (1:1), pH 5–6 | Tetrahedral Fe-S complex | 3.8 |
Significance :
Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound.
Scientific Research Applications
Anticancer Activity
Inhibition of Cancer Cell Proliferation
Research has demonstrated that derivatives of N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide exhibit notable anticancer properties. For instance, a study synthesized various thiazolyl N-benzyl-substituted acetamide derivatives and evaluated their efficacy against different cancer cell lines, including human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells. The results indicated that certain derivatives achieved significant inhibition rates, with some compounds exhibiting up to 71% inhibition in cell proliferation at a concentration of 50 μM .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) analysis provides insights into how modifications to the chemical structure affect biological activity. For example, the presence of specific substituents on the thiazole ring was correlated with enhanced inhibitory effects on cancer cell lines. The unsubstituted N-benzyl derivative showed inhibition of c-Src kinase with GI(50) values of 1.34 μM and 2.30 μM , indicating its potential as a therapeutic agent targeting the Src signaling pathway .
Enzyme Inhibition
Src Kinase Inhibition
N-benzyl derivatives have been identified as selective inhibitors of Src kinase, an enzyme implicated in various cancers. The compound KX2-391, a derivative of N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide, demonstrated high selectivity for the Src substrate binding site. This specificity is crucial for developing targeted cancer therapies that minimize off-target effects .
Case Studies and Research Findings
| Study | Compound | Cell Line | Inhibition (%) | GI(50) (μM) |
|---|---|---|---|---|
| Fallah-Tafti et al. (2011) | N-benzyl derivatives | HT-29 | Up to 71% at 50 μM | 1.34 (c-Src) |
| Evren et al. (2019) | Thiazole derivatives | A549 | Significant selectivity | 23.30 ± 0.35 mM |
Mechanism of Action
The mechanism of action of N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, blocking their function .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both benzyl and phenyl groups enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Biological Activity
N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluation, and potential applications of this compound, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of benzylamine with 2-(4-phenylthiazol-2-ylthio)acetic acid. This process often employs various catalysts and solvents to optimize yield and purity. The structural verification of synthesized compounds is usually performed using techniques such as NMR spectroscopy and mass spectrometry.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| N-benzyl-2-[...]-acetamide | 100 | Moderate activity against M. tuberculosis |
| Reference Compound (e.g., Ciprofloxacin) | 0.381 | Standard for comparison |
The compound exhibited a MIC of 100 μg/mL against Mycobacterium tuberculosis, indicating moderate activity compared to established antibiotics like ciprofloxacin .
Anticancer Activity
Research has demonstrated that thiazole derivatives possess significant anticancer properties. The structure–activity relationship (SAR) analysis reveals that modifications in the thiazole ring can enhance cytotoxicity against various cancer cell lines:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-benzyl-2-[...]-acetamide | 1.98 ± 1.22 | A431 (epidermoid carcinoma) |
| Doxorubicin (reference) | <1.0 | Standard for comparison |
The IC50 value for N-benzyl-2-[...]-acetamide was found to be less than that of doxorubicin in specific assays, suggesting a potential role in cancer therapy .
The biological activity of N-benzyl-2-[...]-acetamide is attributed to its ability to inhibit key cellular processes:
- Protein Synthesis Inhibition : The compound interferes with bacterial protein synthesis pathways, leading to bactericidal effects.
- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest, thereby preventing proliferation.
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiazole derivatives in treating infections and cancer:
- Antitubercular Activity : A study evaluated various thiazole derivatives for their antitubercular activity against Mycobacterium tuberculosis, where N-benzyl derivatives showed promising results.
- Anticancer Studies : In vitro studies on A431 cells demonstrated that compounds similar to N-benzyl derivatives significantly reduced cell viability, indicating potential as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
